molecular formula C42H72O13 B8086786 (20R)-Ginsenoside Rg3

(20R)-Ginsenoside Rg3

Cat. No.: B8086786
M. Wt: 785.0 g/mol
InChI Key: RWXIFXNRCLMQCD-QFISXMCJSA-N
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Description

The compound “(20R)-Ginsenoside Rg3” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a naturally occurring steroid or a synthetic analog with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the cyclopenta[a]phenanthrene core. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, glycosylation reactions using glycosyl donors and acceptors, and cyclization reactions to form the steroid core.

Industrial Production Methods

Industrial production of such complex molecules often involves biotechnological methods, including the use of genetically engineered microorganisms or plant cell cultures to produce the compound or its precursors. Chemical synthesis might also be employed, but it would require highly specialized equipment and expertise.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.

    Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

This compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound might be used to study its effects on cellular processes, enzyme activity, or as a ligand for receptor binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or hormone-regulating properties.

Industry

In industry, this compound might be used in the development of pharmaceuticals, cosmetics, or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the cyclopenta[a]phenanthrene core could play crucial roles in binding to these targets and modulating their activity. Pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.

    Estradiol: A steroid hormone with hydroxyl groups and a similar core structure.

    Testosterone: Another steroid hormone with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of the cyclopenta[a]phenanthrene core, which could confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXIFXNRCLMQCD-QFISXMCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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